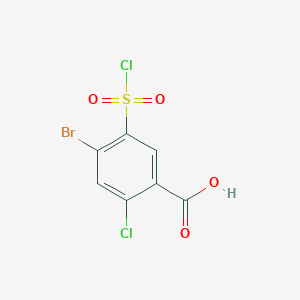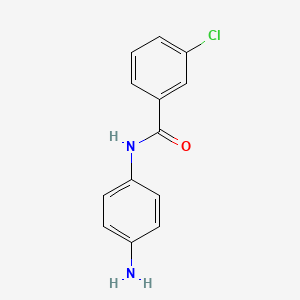![molecular formula C15H20N2O3 B2987524 3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2097890-48-5](/img/structure/B2987524.png)
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran compounds, including the 2,3-Dihydro-1-benzofuran-3-yl group, is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Biological Activities and Applications
Compulsive Food Consumption and Binge Eating : Research on orexins (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse, has explored compounds with structural similarities to the provided chemical. Specifically, studies have evaluated the effects of various OXR antagonists in a binge eating (BE) model in rats, highlighting the role of OX1R mechanisms in BE. This suggests potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).
Antimicrobial Activity : Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activity. A notable study synthesized novel urea derivatives and tested their inhibitory effects against selected Gram-positive and Gram-negative bacterial strains, demonstrating promising antimicrobial properties (Shankar et al., 2017).
Antitumor Agents and Tubulin Polymerization Inhibition : Another area of research has focused on dihydrobenzofuran lignans and related compounds for their potential as antitumor agents. These compounds have been evaluated for their activity in inhibiting tubulin polymerization, a critical mechanism for cancer therapy. The studies found that certain derivatives exhibit promising activity against leukemia and breast cancer cell lines, indicating their potential as antimitotic and antitumor agents (Pieters et al., 1999).
Chemical Synthesis and Characterization
- Synthesis of Novel Derivatives : Research into the synthesis of novel urea derivatives and their characterization has been significant. Studies have involved the reaction of specific precursors to produce compounds with varied biological activities, including antimicrobial properties. For instance, one study reported the synthesis and characterization of benzofuran aryl ureas and carbamates, which were screened for antimicrobial activities, demonstrating the diverse applications of these compounds in medicinal chemistry (Kumari et al., 2019).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on improving the synthesis methods and exploring the diverse pharmacological activities of these compounds.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(17-12-5-7-19-8-6-12)16-9-11-10-20-14-4-2-1-3-13(11)14/h1-4,11-12H,5-10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORXBYSPQVTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(oxan-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2987441.png)
![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987443.png)
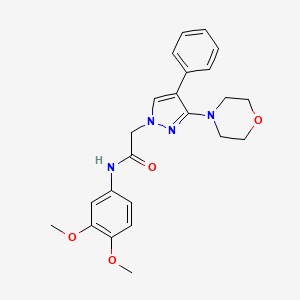
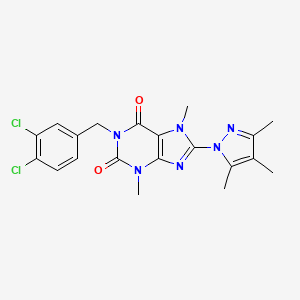
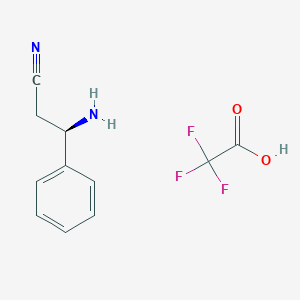
![Ethyl 3-{[3-(trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2987449.png)
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/no-structure.png)
![2-ethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2987451.png)
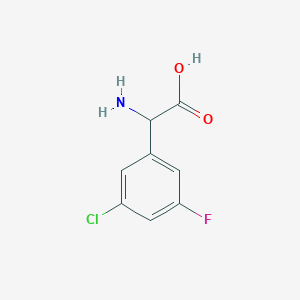
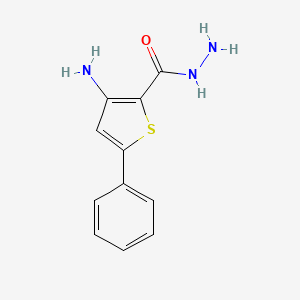
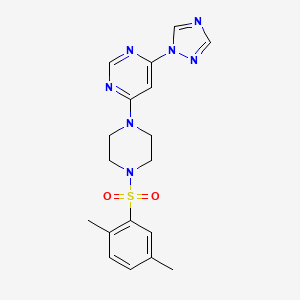
![N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B2987459.png)
